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Compound of Interest

Amino-Tri-(carboxyethoxymethyl)-
Compound Name:
methane

Cat. No.: B605481

In-Depth Technical Guide on Amino-Tri-
(carboxyethoxymethyl)-methane

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Amino-Tri-(carboxyethoxymethyl)-methane, a trifunctional molecule, serves as a critical
building block in advanced bioconjugation and drug delivery systems. Its unique structure,
featuring a central amine and three terminal carboxylic acid groups, allows for the creation of
complex, multi-functional therapeutic and diagnostic agents.
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Property Value Reference
Chemical Formula C13H23NO9 [1112]
Molecular Weight 337.32 g/mol [1][2]
CAS Number 174362-95-9 [1]
Purity Typically >96% [1]
Solubility Soluble in Water, DMSO, and

DMF
Form Solid

Note: The compound is also available as a hydrochloride salt (C13H24CINOo, MW: 373.78 g/mol
).

Synthesis and Functionalization

While a detailed, peer-reviewed synthesis protocol for Amino-Tri-(carboxyethoxymethyl)-
methane is not readily available in public literature, its structure suggests a synthesis pathway
involving the Michael addition of a primary amine to three equivalents of an acrylate derivative,
followed by hydrolysis of the resulting esters.

The key reactive handles of this molecule are its central primary amine and three peripheral
carboxylic acids. These groups can be selectively functionalized to construct complex
bioconjugates.

Experimental Workflow: General Functionalization
Strategies
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Caption: General functionalization pathways for Amino-Tri-(carboxyethoxymethyl)-methane.

Applications in Drug Development

The trifunctional nature of Amino-Tri-(carboxyethoxymethyl)-methane makes it a valuable
linker for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting
Chimeras (PROTACS).

Role in Antibody-Drug Conjugates (ADCSs)

In ADC development, this molecule can act as a branched linker to attach multiple drug
molecules to a single point on an antibody, potentially increasing the drug-to-antibody ratio
(DAR) in a controlled manner.

Role in PROTACs
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For PROTACSs, which are heterobifunctional molecules, Amino-Tri-(carboxyethoxymethyl)-
methane can serve as a versatile scaffold. One part of the PROTAC binds to a target protein,
while the other recruits an E3 ubiquitin ligase to induce degradation of the target protein. The
three carboxylic acid arms of this linker allow for the attachment of a targeting ligand, an E3
ligase ligand, and potentially a solubilizing or modifying group.

Experimental Protocols

While specific protocols for the use of Amino-Tri-(carboxyethoxymethyl)-methane are
proprietary to many research and development entities, the following are generalized
experimental procedures for the types of reactions it is involved in.

Protocol 1: Amide Bond Formation using HATU (Amine
Functionalization)

This protocol describes the coupling of a carboxylic acid-containing molecule to the primary
amine of Amino-Tri-(carboxyethoxymethyl)-methane.

Materials:
e Amino-Tri-(carboxyethoxymethyl)-methane
o Carboxylic acid-containing molecule (e.g., a protected amino acid, a drug molecule)

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o DIPEA (N,N-Diisopropylethylamine)
e Anhydrous DMF (N,N-Dimethylformamide)
Procedure:

¢ Dissolve the carboxylic acid-containing molecule (1.0 eq) and HATU (1.1 eq) in anhydrous
DMF.

e Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-
activate the carboxylic acid.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b605481?utm_src=pdf-body
https://www.benchchem.com/product/b605481?utm_src=pdf-body
https://www.benchchem.com/product/b605481?utm_src=pdf-body
https://www.benchchem.com/product/b605481?utm_src=pdf-body
https://www.benchchem.com/product/b605481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Add a solution of Amino-Tri-(carboxyethoxymethyl)-methane (1.0 eq) in anhydrous DMF
to the reaction mixture.

 Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

e Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

e Wash the organic layer sequentially with 1 M HCI, saturated NaHCOs, and brine.

e Dry the organic layer over anhydrous Na2SOas, filter, and concentrate under reduced
pressure.

 Purify the product by column chromatography.

Protocol 2: Amide Bond Formation using EDC/NHS
(Carboxylic Acid Functionalization)

This protocol outlines the coupling of a primary amine-containing molecule (e.g., a peptide, an
antibody lysine residue) to the carboxylic acid groups of Amino-Tri-(carboxyethoxymethyl)-
methane.

Materials:

Amino-Tri-(carboxyethoxymethyl)-methane

Amine-containing molecule

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-Hydroxysuccinimide) or Sulfo-NHS

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

Procedure:
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» Dissolve Amino-Tri-(carboxyethoxymethyl)-methane (1.0 eq) in Activation Buffer.
e Add EDC (1.5 eq per carboxyl group) and NHS (1.5 eq per carboxyl group) to the solution.

« Stir the reaction for 15-30 minutes at room temperature to activate the carboxylic acid groups
by forming NHS esters.

e Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated linker
solution.

 Stir the reaction for 2 hours at room temperature or overnight at 4°C.

e Quench the reaction by adding an excess of a small molecule primary amine (e.g., Tris or
glycine).

o Purify the conjugate using a suitable method such as dialysis, size-exclusion
chromatography, or affinity chromatography.

Logical Workflow for ADC Synthesis

The following diagram illustrates a conceptual workflow for synthesizing an Antibody-Drug
Conjugate using Amino-Tri-(carboxyethoxymethyl)-methane as a branched linker.
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Caption: Conceptual workflow for ADC synthesis using the subject linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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